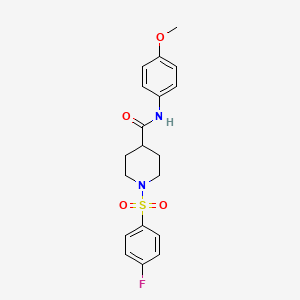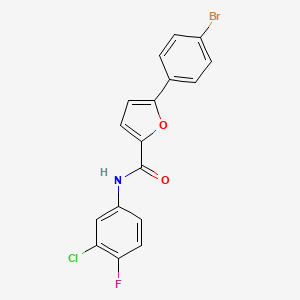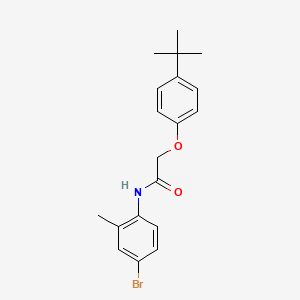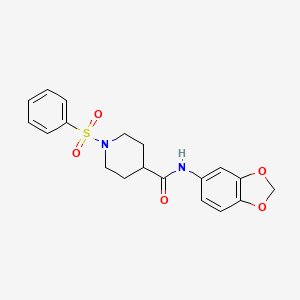![molecular formula C20H21NO8 B3702723 Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B3702723.png)
Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate
描述
Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with a dimethyl ester group and an amide linkage to a trimethoxybenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate typically involves a multi-step process:
Formation of the Amide Linkage: The starting material, 2,3,4-trimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This acid chloride is then reacted with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester in the presence of a base such as triethylamine to form the amide linkage.
Esterification: The carboxylic acid groups are esterified using methanol and a catalytic amount of sulfuric acid or another suitable acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of trimethoxybenzoic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group can enhance binding affinity to certain proteins, while the ester groups may facilitate cellular uptake. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
- Dimethyl 5-[(2,4,5-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(3,4,5-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(2,3,4-trimethoxyphenyl)amino]benzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate is unique due to the specific arrangement of the trimethoxybenzoyl group, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups in the 2, 3, and 4 positions of the benzoyl ring can enhance its electron-donating properties, making it distinct from other similar compounds with different substitution patterns.
属性
IUPAC Name |
dimethyl 5-[(2,3,4-trimethoxybenzoyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO8/c1-25-15-7-6-14(16(26-2)17(15)27-3)18(22)21-13-9-11(19(23)28-4)8-12(10-13)20(24)29-5/h6-10H,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOMYOZGNNXNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[4-benzyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetone](/img/structure/B3702649.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3702664.png)
![Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B3702672.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B3702685.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3702697.png)
![1-[4-methoxy-3-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}methyl)phenyl]ethanone](/img/structure/B3702708.png)
![4-{[2-(dimethylamino)-8-methyl-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3702714.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3702716.png)



